3-Hydroxy-2-iodobenzamide
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Overview
Description
3-Hydroxy-2-iodobenzamide is an organic compound with the molecular formula C7H6INO2. It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound is recognized for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method includes the reaction of 3-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C to 25°C to ensure the selective iodination at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 3-iodo-2-benzamide.
Reduction: Formation of 3-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The primary mechanism of action of 3-Hydroxy-2-iodobenzamide involves the inhibition of tyrosinase, an enzyme that catalyzes the oxidation of tyrosine to form melanin. By binding to the active site of tyrosinase, this compound prevents the oxidation of tyrosine, thereby reducing melanin production. This property makes it a valuable compound in dermatology for skin whitening treatments.
Comparison with Similar Compounds
- 2-Hydroxy-3-iodobenzamide
- 3-Hydroxy-5-iodobenzamide
- 2-Hydroxy-5-iodobenzamide
Comparison: While these compounds share similar structures, the position of the iodine and hydroxy groups can significantly affect their chemical reactivity and biological activity. For instance, 3-Hydroxy-2-iodobenzamide is unique in its ability to selectively inhibit tyrosinase, making it particularly useful in dermatological applications. In contrast, other isomers may have different inhibitory effects or may be used in different types of chemical reactions .
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
3-hydroxy-2-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |
InChI Key |
HIFZZEQCJBKHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C(=O)N |
Origin of Product |
United States |
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